![molecular formula C12H6F2N2OS2 B2852707 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155931-38-6](/img/structure/B2852707.png)
3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound, containing both sulfur and nitrogen atoms in its structure, and has been found to exhibit a range of biological activities. In
Scientific Research Applications
Acaricide Development
The structural motif of thienopyrimidinones, particularly with substitutions like difluorophenyl groups, has been explored for the development of novel acaricides. These compounds have shown promise in controlling mite populations, which are significant pests in agriculture. For instance, derivatives with trifluoroethyl thioether and pyrimidin-4-amine have demonstrated excellent acaricidal activity .
Pesticide Optimization
The introduction of fluoroalkyl sulfur groups into pesticide molecules, such as those found in thienopyrimidinones, can significantly enhance their lipophilic properties, leading to improved bioactivity. This chemical modification is crucial in the design of new pesticides with better efficacy and lower toxicity to non-target organisms .
Fungicidal Properties
Thienopyrimidinone derivatives have been investigated for their fungicidal properties. By using bioisosterism principles and taking pyrimidifen as a template, researchers have synthesized new compounds that exhibit strong fungicidal activity, potentially offering new solutions for crop protection .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound undergoes a visible-light-mediated fluoroalkylation/cyclization tandem process . This process is compatible with a wide range of N-arylcinnamamides .
Biochemical Pathways
The compound’s effect on biochemical pathways is currently under investigation. Preliminary studies suggest that the compound may be involved in the photoredox reaction, where singlet oxygen coexists with the superoxide radical anion through energy transfer and single electron transfer processes .
Pharmacokinetics
The compound has a molecular formula of c19h17f2n3o3s2 and an average mass of 437483 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Some studies have suggested that the compound may have broad-spectrum antibacterial activity and reasonable antifungal activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the visible-light-mediated fluoroalkylation/cyclization process suggests that light conditions may play a role in the compound’s activity
properties
IUPAC Name |
3-(3,5-difluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2OS2/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVWNIYPQUPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.